(1-methyl-1H-pyrazol-3-yl)methanamine

Description

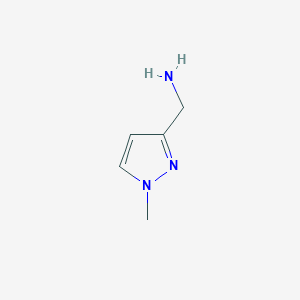

Structure

3D Structure

Properties

IUPAC Name |

(1-methylpyrazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-8-3-2-5(4-6)7-8/h2-3H,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSXDUSOCSNXBPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427116 | |

| Record name | (1-methyl-1H-pyrazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612511-81-6 | |

| Record name | (1-methyl-1H-pyrazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-Methylpyrazol-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (1-methyl-1H-pyrazol-3-yl)methanamine: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of (1-methyl-1H-pyrazol-3-yl)methanamine, a heterocyclic building block of increasing importance in the fields of medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure, and this particular derivative offers a versatile primary amine handle for constructing complex molecular architectures.[1][2] This document details the compound's core physicochemical properties, outlines a robust synthetic pathway with detailed experimental protocols, explores its key chemical reactivity, and discusses its application in the development of novel therapeutics, particularly as an inhibitor for inflammatory diseases.[3] This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their work.

Compound Identification and Physicochemical Properties

This compound is a substituted pyrazole featuring a methyl group on one ring nitrogen and an aminomethyl group at the 3-position. This arrangement provides a unique combination of a stable, aromatic heterocyclic core and a reactive primary amine, making it an attractive starting material for library synthesis and lead optimization.

Nomenclature and Core Identifiers

-

IUPAC Name: this compound[4]

Physicochemical Data

The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The data below has been aggregated from computational models and supplier information.

| Property | Value | Source |

| Physical Form | Colorless to Pale-yellow/Yellow-brown Liquid | [7] |

| Purity (Typical) | ≥90% | [7] |

| XLogP3 | -0.9 | [4][6] |

| Topological Polar Surface Area (TPSA) | 40.71 Ų | [9] |

| Hydrogen Bond Donors | 2 | [9] |

| Hydrogen Bond Acceptors | 2 | [9] |

| Rotatable Bonds | 2 | [9] |

| Storage Temperature | Refrigerator | [7] |

Synthesis and Characterization

While commercially available, an understanding of the synthesis of this compound is crucial for custom modifications or scale-up operations. A common and reliable strategy involves the reduction of a corresponding nitrile precursor.

Proposed Synthetic Pathway

The most direct synthetic route begins with the readily accessible 1-methyl-1H-pyrazole-3-carbonitrile. The nitrile group is then reduced to a primary amine using a powerful hydride reducing agent like Lithium Aluminum Hydride (LiAlH₄). This method is highly efficient for this transformation.

Synthesis Workflow Diagram

Caption: Synthetic workflow for the reduction of a nitrile precursor.

Detailed Experimental Protocol: Nitrile Reduction

This protocol is a representative procedure based on standard laboratory practices for LiAlH₄ reductions.

Materials:

-

1-methyl-1H-pyrazole-3-carbonitrile

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether[10]

-

Sodium sulfate (anhydrous)[10]

-

Distilled water

-

15% Sodium hydroxide solution

-

Round-bottom flask, condenser, dropping funnel, magnetic stirrer

Procedure:

-

Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Reagent Preparation: Suspend LiAlH₄ (1.2 equivalents) in anhydrous THF in the reaction flask. Cool the suspension to 0°C using an ice bath.

-

Causality: LiAlH₄ is a highly reactive and moisture-sensitive reducing agent. Anhydrous conditions and an inert atmosphere are critical to prevent violent quenching and ensure full reactivity. Cooling mitigates the highly exothermic nature of the initial reaction.

-

-

Addition of Precursor: Dissolve 1-methyl-1H-pyrazole-3-carbonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours or until TLC analysis indicates complete consumption of the starting material.

-

Work-up (Quenching): Cool the reaction mixture back to 0°C. Cautiously and sequentially add distilled water (X mL), followed by 15% aqueous NaOH (X mL), and finally more distilled water (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Self-Validation: This specific sequence (Fieser work-up) is designed to safely quench the excess LiAlH₄ and precipitate the aluminum salts as a granular solid that is easily filtered, simplifying the purification process.

-

-

Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter it through a pad of Celite, washing the filter cake with THF or diethyl ether.

-

Purification: Combine the organic filtrates and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield the final amine.

Chemical Reactivity and Derivatization

The utility of this compound lies in the reactivity of its primary amine group, which allows for straightforward derivatization to build a diverse range of molecules.

Overview of Reactivity

The aminomethyl group readily undergoes standard amine reactions, including:

-

N-Acylation and N-Sulfonylation: Reaction with acyl or sulfonyl chlorides to form stable amides and sulfonamides.

-

Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form secondary and tertiary amines.[1]

-

Alkylation: Reaction with alkyl halides to produce secondary and tertiary amines.

These reactions provide facile entry into libraries of compounds for structure-activity relationship (SAR) studies.

Key Reaction Workflow: N-Sulfonylation

Caption: General workflow for synthesizing pyrazole-sulfonamide hybrids.

A protocol for a similar transformation involves reacting a 5-aminopyrazole with 4-methylbenzenesulfonyl chloride in acetonitrile using triethylamine as a base.[2] This procedure can be directly adapted for this compound.

Applications in Drug Discovery and Development

The pyrazole core is a cornerstone of modern medicinal chemistry, present in numerous commercial drugs.[1] this compound serves as a key intermediate for accessing novel compounds with therapeutic potential.

Case Study: RIPK1 Inhibitors for Inflammatory Disease

Receptor-interacting protein kinase 1 (RIPK1) is a critical mediator of necroptosis and inflammation.[3] Inhibiting its kinase activity is a promising strategy for treating inflammatory conditions like inflammatory bowel disease.[3] Recent research has identified derivatives of 1H-pyrazol-3-amine as potent and selective RIPK1 inhibitors.[3][11]

A study published in the Journal of Medicinal Chemistry describes the optimization of a series of 1H-pyrazol-3-amine derivatives, leading to a lead compound with low nanomolar activity against RIPK1, excellent pharmacokinetic properties, and significant therapeutic effects in in vivo models of inflammatory disease.[3] this compound is an ideal starting point for synthesizing analogs of these promising inhibitors.

Logical Application Pathway

Caption: From chemical building block to therapeutic application.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its hazardous properties.

Hazard Identification

The compound is classified with the following GHS hazard statements:

| Hazard Code | Statement | Source |

| H302 | Harmful if swallowed | [4][7] |

| H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation | [4][7] |

| H318 / H319 | Causes serious eye damage / Causes serious eye irritation | [4][7] |

| H335 | May cause respiratory irritation | [4][7] |

The signal word is Danger or Warning .[4][7]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12] An eyewash station and safety shower must be readily accessible.[12]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[12]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors.[12]

-

-

First Aid:

Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly closed.[12] Refrigerator storage is recommended.[7]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.

References

-

(1-Methyl-1H-pyrazol-5-yl)methanamine. (n.d.). PubChem. Retrieved from [Link]

-

(1-Methylpyrazol-3-yl)methanamine | C5H9N3 | CID 7019419. (n.d.). PubChem. Retrieved from [Link]

-

Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97%. (n.d.). Cole-Parmer. Retrieved from [Link]

-

Synthesis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021). MDPI. Retrieved from [Link]

-

Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. (2025). PubMed. Retrieved from [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease | Request PDF. (2025). ResearchGate. Retrieved from [Link]

-

N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride. (n.d.). Amerigo Scientific. Retrieved from [Link]

-

[1-methyl-3-(propan-2-yl)-1h-pyrazol-4-yl]methanamine. (n.d.). PubChemLite. Retrieved from [Link]

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine [mdpi.com]

- 2. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]

- 3. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (1-Methylpyrazol-3-yl)methanamine | C5H9N3 | CID 7019419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(1-METHYL-1H-PYRAZOL-3-YL)METHANAMINE CAS#: [chemicalbook.com]

- 6. (1-Methyl-1H-pyrazol-5-yl)methanamine | C5H9N3 | CID 7019421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 612511-81-6 [sigmaaldrich.com]

- 8. (1-Methyl-1H-pyrazol-3-yl)methylamine | 612511-81-6 [m.chemicalbook.com]

- 9. chemscene.com [chemscene.com]

- 10. 1-(1-METHYL-1H-PYRAZOL-3-YL)METHANAMINE [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to (1-methyl-1H-pyrazol-3-yl)methanamine: A Key Building Block in Modern Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of (1-methyl-1H-pyrazol-3-yl)methanamine, a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development. With full editorial control, this document delves into the compound's synthesis, physicochemical properties, and its critical role in the creation of targeted therapeutics, particularly kinase inhibitors.

Core Compound Identification

This compound is a substituted pyrazole derivative that has garnered significant interest in medicinal chemistry. Its unique structural features, including the N-methylated pyrazole ring and the reactive primary amine, make it a versatile scaffold for the synthesis of complex bioactive molecules.

| Property | Value | Source |

| CAS Number | 612511-81-6 | [1] |

| Molecular Formula | C₅H₉N₃ | [1] |

| Molecular Weight | 111.15 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | (1-methylpyrazol-3-yl)methanamine, 3-(Aminomethyl)-1-methyl-1H-pyrazole | [1] |

Synthesis and Mechanistic Insights

The primary route for the synthesis of this compound involves the reduction of its corresponding nitrile precursor, 1-methyl-1H-pyrazole-3-carbonitrile. This transformation is a cornerstone of its production, providing a reliable and efficient pathway to the desired amine.

Synthesis of the Precursor: 1-methyl-1H-pyrazole-3-carbonitrile

The synthesis of the nitrile precursor can be achieved through various methods, with one common approach being the dehydration of the corresponding amide, 1-methyl-1H-pyrazole-3-carboxamide. This reaction is typically carried out at elevated temperatures, and in some instances, a dehydrating agent such as phosphorus pentoxide can be employed to facilitate the conversion.[1]

Reduction of 1-methyl-1H-pyrazole-3-carbonitrile to this compound

The conversion of the nitrile to the primary amine is a standard reduction reaction. While various reducing agents can be employed, the choice of reagent is critical to ensure high yield and purity of the final product. Common reducing agents for this type of transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

A detailed, self-validating protocol for the synthesis of this compound via catalytic hydrogenation is outlined below. This method is often preferred in industrial settings due to its scalability and milder reaction conditions compared to metal hydrides.

-

Reactor Setup: A pressure-rated hydrogenation vessel is charged with 1-methyl-1H-pyrazole-3-carbonitrile and a suitable solvent, such as methanol or ethanol.

-

Catalyst Addition: A catalytic amount of a hydrogenation catalyst, typically Palladium on carbon (Pd/C) or Raney Nickel, is added to the mixture. The choice of catalyst can influence the reaction rate and selectivity.

-

Hydrogenation: The vessel is sealed and purged with an inert gas, such as nitrogen or argon, before being pressurized with hydrogen gas. The reaction is then stirred at a specific temperature and pressure until the uptake of hydrogen ceases, indicating the completion of the reaction.

-

Work-up and Isolation: Upon completion, the reaction mixture is carefully depressurized and the catalyst is removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by distillation under reduced pressure or by conversion to a salt, such as the hydrochloride salt, followed by recrystallization to achieve high purity.

Physicochemical Properties and Handling

Understanding the physicochemical properties of this compound is crucial for its effective use in research and development.

| Property | Value | Source |

| XLogP3-AA | -0.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

Safety and Handling:

This compound is a chemical that requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Applications in Drug Development: A Privileged Scaffold for Kinase Inhibitors

The pyrazole moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2] Specifically, the 3-aminopyrazole core, of which this compound is a derivative, is a key structural feature in numerous kinase inhibitors.[3][4] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

The N-1 atom of the pyrazole ring can act as a hydrogen bond donor, while the N-2 atom can act as a hydrogen bond acceptor, allowing for specific interactions within the ATP-binding pocket of kinases.[4] The aminomethyl group at the 3-position provides a crucial attachment point for building out the rest of the inhibitor molecule, enabling chemists to fine-tune the compound's selectivity and pharmacokinetic properties.

Case Study: BRAF Inhibitors

A significant application of pyrazole-containing compounds is in the development of inhibitors for the BRAF kinase, a key protein in the MAPK/ERK signaling pathway.[5][6] Mutations in the BRAF gene are found in a high percentage of melanomas and other cancers.[5][6] this compound serves as a valuable building block for synthesizing BRAF inhibitors. The primary amine can be functionalized to introduce moieties that interact with specific residues in the BRAF active site, leading to potent and selective inhibition.

The causality behind using this specific building block lies in the precise orientation of the pyrazole ring and the aminomethyl linker. This arrangement allows for the generation of a library of compounds where the pyrazole core anchors the molecule in the kinase hinge region, while the side chain extending from the amine can be modified to explore other pockets of the active site, thereby optimizing potency and selectivity. This is a key principle in structure-activity relationship (SAR) studies of kinase inhibitors.[3]

Conclusion

This compound is a fundamentally important building block in the field of drug discovery. Its straightforward synthesis, versatile reactivity, and the proven success of the pyrazole scaffold in targeting kinases underscore its value to medicinal chemists. This guide provides a foundational understanding of this compound, intended to empower researchers in their efforts to develop the next generation of targeted therapies.

References

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC. [Link]

-

Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Publications. [Link]

-

Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. PubMed. [Link]

-

Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. PMC. [Link]

-

(1-Methylpyrazol-3-yl)methanamine | C5H9N3. PubChem. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]

Sources

- 1. 1H-PYRAZOLE-3-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

- 2. (1-Methylpyrazol-3-yl)methanamine | C5H9N3 | CID 7019419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (1-methyl-1H-pyrazol-3-yl)methanamine: A Versatile Synthon in Contemporary Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-methyl-1H-pyrazol-3-yl)methanamine is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural arrangement, featuring a methylated pyrazole ring coupled with a primary aminomethyl group, offers a versatile scaffold for creating complex molecular architectures. With a molecular weight of 111.15 g/mol and a formula of C₅H₉N₃ , this compound serves as a critical starting material in the synthesis of targeted therapeutics, particularly kinase inhibitors. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol via nitrile reduction, rigorous methods for its spectroscopic characterization, and an exploration of its application as a strategic synthon in drug development, grounded in authoritative scientific literature.

Introduction: The Strategic Importance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its five-membered aromatic ring with two adjacent nitrogen atoms provides a unique combination of hydrogen bonding capabilities, metabolic stability, and conformational rigidity. This allows for precise, high-affinity interactions with a multitude of biological targets.[1] Specifically, the substitution pattern of this compound makes it an exceptionally valuable intermediate. The N1-methylation prevents unwanted tautomerization and provides a fixed vector for substitution, while the C3-aminomethyl group serves as a nucleophilic handle for facile elaboration into amides, sulfonamides, and other functional groups essential for probing structure-activity relationships (SAR).

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible chemical synthesis and drug discovery. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 111.15 g/mol | [2] |

| Molecular Formula | C₅H₉N₃ | [2] |

| CAS Number | 612511-81-6 | [3] |

| Appearance | Colorless to Pale-yellow Liquid | [3] |

| Canonical SMILES | CN1C=C(C=N1)CN | [2] |

| InChI Key | SSXDUSOCSNXBPO-UHFFFAOYSA-N | [2] |

Spectroscopic Characterization: A Self-Validating System

Confirming the identity and purity of this compound is paramount. The following represents expected Nuclear Magnetic Resonance (NMR) data based on its structure and analysis of similar pyrazole derivatives.

¹H NMR (400 MHz, CDCl₃):

-

δ ~ 7.25 ppm (d, 1H): This signal corresponds to the proton at the C5 position (H-5) of the pyrazole ring. It appears as a doublet due to coupling with the H-4 proton.

-

δ ~ 6.15 ppm (d, 1H): This doublet is assigned to the proton at the C4 position (H-4), coupled with the H-5 proton.

-

δ ~ 3.85 ppm (s, 2H): A singlet integrating to two protons, characteristic of the methylene (-CH₂-) group of the aminomethyl substituent.

-

δ ~ 3.80 ppm (s, 3H): This sharp singlet corresponds to the three protons of the N-methyl (-NCH₃) group.

-

δ ~ 1.60 ppm (br s, 2H): A broad singlet representing the two exchangeable protons of the primary amine (-NH₂) group.

¹³C NMR (101 MHz, CDCl₃):

-

δ ~ 152.0 ppm: Quaternary carbon at the C3 position, attached to the aminomethyl group.

-

δ ~ 138.0 ppm: Methine carbon at the C5 position.

-

δ ~ 105.0 ppm: Methine carbon at the C4 position.

-

δ ~ 40.0 ppm: Methylene carbon of the aminomethyl group (-CH₂NH₂).

-

δ ~ 39.0 ppm: Methyl carbon of the N-methyl group (-NCH₃).

Synthesis and Purification: A Robust and Reproducible Protocol

The most direct and reliable synthesis of this compound involves the chemical reduction of the corresponding nitrile precursor, 1-methyl-1H-pyrazole-3-carbonitrile. Lithium aluminum hydride (LiAlH₄) is a sufficiently powerful reducing agent for this transformation.

Causality in Reagent Selection

-

Lithium Aluminum Hydride (LiAlH₄): Chosen over milder reagents like sodium borohydride (NaBH₄) because NaBH₄ is generally ineffective at reducing nitriles. LiAlH₄ provides a potent source of hydride ions (H⁻) necessary to break the strong carbon-nitrogen triple bond.

-

Anhydrous THF: The reaction must be conducted under strictly anhydrous conditions. LiAlH₄ reacts violently with water, which would quench the reagent and pose a significant safety hazard. Tetrahydrofuran (THF) is an ideal aprotic solvent that solubilizes the reactants and is stable to the reducing agent.

-

Aqueous Workup: A careful, sequential addition of water and sodium hydroxide solution is critical for safely quenching excess LiAlH₄ and precipitating the aluminum salts as a manageable solid, facilitating the isolation of the desired amine product.

Detailed Experimental Protocol

Reaction: Reduction of 1-methyl-1H-pyrazole-3-carbonitrile

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (1.2 eq.) and suspend it in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath.

-

Addition: Dissolve 1-methyl-1H-pyrazole-3-carbonitrile (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup (Fieser method): Once the reaction is complete, cool the flask back to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used. A granular white precipitate of aluminum salts should form.

-

Isolation: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF and dichloromethane (DCM).

-

Purification: Combine the organic filtrates and concentrate under reduced pressure. The crude residue is then purified by silica gel column chromatography, eluting with a gradient of dichloromethane/methanol (with 1% triethylamine to prevent streaking) to afford the pure this compound.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary amine of this compound is a powerful nucleophile, making it an ideal building block for constructing libraries of compounds for high-throughput screening. Its most significant application is in the synthesis of kinase inhibitors, where it is often used to form a critical amide or sulfonamide linkage that interacts with the hinge region of the kinase ATP-binding site.

Role as a Versatile Chemical Handle

The amine can be readily acylated with carboxylic acids (or acid chlorides) or sulfonated with sulfonyl chlorides to introduce diverse side chains. This allows medicinal chemists to systematically modify a lead compound to optimize potency, selectivity, and pharmacokinetic properties (ADME).

Caption: Key derivatization pathways for the title compound in drug discovery.

Case Study: Synthesis of Pyrazole-Based JNK Inhibitors

The c-Jun N-terminal kinases (JNKs) are implicated in inflammatory diseases and neurodegenerative disorders. Research has led to the development of potent inhibitors based on a 4-(pyrazol-3-yl)-pyridine scaffold.[4] In the synthesis of these inhibitors, a pyrazole building block is coupled to a pyridine core. While the cited paper uses a Suzuki coupling to form the pyrazole ring late in the synthesis, an alternative and common strategy involves using pre-functionalized pyrazoles like this compound to build out different regions of the molecule. For instance, it could be coupled to an activated pyridine carboxylic acid to form an amide bond, serving as a key pharmacophoric element.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

-

Hazards: It is harmful if swallowed and causes severe skin burns and eye damage.[2] It may also cause respiratory irritation.

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, reliable synthesis, and versatile reactivity provide a robust platform for the rapid development of novel therapeutics. A thorough understanding of its properties, synthesis, and handling is essential for any researcher aiming to leverage the power of the pyrazole scaffold in the pursuit of new medicines.

References

-

Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). Retrieved from [Link]

-

Branger, J., et al. (2010). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(14), 4344-4348. Available at: [Link]

-

Becerra, D., et al. (2021). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2021(3), M1234. Available at: [Link]

-

Fares, M., et al. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 9(1), 785-795. Available at: [Link]

-

PubChem. (1-Methylpyrazol-3-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Amerigo Scientific. N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride. Retrieved from [Link]

- Google Patents. (2020). CN112125888A - Preparation method of 3- (1-methyl-1H-pyrazol-4-yl) -6-quinoxalinamine.

-

Vitale, P., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5894. Available at: [Link]

-

Wessig, P., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 22(21), 11593. Available at: [Link]

Sources

Introduction: The Significance of (1-methyl-1H-pyrazol-3-yl)methanamine in Modern Drug Discovery

An In-Depth Technical Guide to the Structure Elucidation of (1-methyl-1H-pyrazol-3-yl)methanamine

This compound is a heterocyclic compound featuring a methylated pyrazole ring substituted with a methanamine group.[1][2][3][4] With a molecular formula of C₅H₉N₃ and a molecular weight of 111.15 g/mol , this molecule represents a key building block in medicinal chemistry.[1][5] Pyrazole derivatives are recognized as "privileged scaffolds" due to their ability to interact with a wide range of biological targets, leading to their incorporation into numerous FDA-approved drugs.[6][7] The precise structural characterization of such intermediates is not merely an academic exercise; it is a foundational requirement for regulatory compliance and the integrity of the entire drug development process.[8][9]

This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound. We will move beyond simple data reporting to explain the causality behind experimental choices, demonstrating how an integrated workflow provides a self-validating system for unambiguous structure confirmation.

The Analytical Imperative: An Integrated Spectroscopic Workflow

No single analytical technique can provide absolute structural proof. A robust elucidation strategy relies on the convergence of data from orthogonal methods. Mass spectrometry provides the molecular formula, nuclear magnetic resonance (NMR) spectroscopy maps the atomic connectivity, and infrared (IR) spectroscopy confirms the presence of key functional groups. This integrated approach, outlined below, ensures the highest level of confidence in the assigned structure.

Mass Spectrometry: Confirming Molecular Weight and Formula

Expertise & Rationale: Mass spectrometry (MS) is the initial and most crucial step to confirm the elemental composition. High-Resolution Mass Spectrometry (HRMS), often with a time-of-flight (TOF) analyzer, is preferred over nominal mass instruments because it can distinguish between compounds with the same nominal mass but different elemental formulas, providing a critical layer of validation.

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid ensures protonation of the amine and pyrazole nitrogens, promoting efficient ionization.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Acquisition Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Mass Calibration: Calibrate the instrument immediately prior to analysis using a known standard to ensure high mass accuracy.

-

Data Analysis: Determine the accurate mass of the most intense ion in the spectrum and use the instrument's software to generate a predicted elemental formula.

Anticipated Data & Interpretation

The primary goal is to observe the protonated molecular ion [M+H]⁺. The fragmentation pattern, while secondary for initial confirmation, can provide supporting structural evidence. Pyrazole rings are relatively stable, but characteristic losses can occur.[10][11]

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₅H₉N₃ | Based on the intended structure.[1] |

| Exact Mass | 111.0796 | Calculated for C₅H₉N₃. |

| [M+H]⁺ (Monoisotopic) | 112.0874 | The molecule gains a proton (H⁺). |

| Key Fragments (EI-MS) | m/z 81, m/z 53 | Potential fragments from pyrazole ring cleavage.[11] |

The observation of an ion with a mass accurate to within 5 ppm of the calculated 112.0874 provides strong evidence for the elemental formula C₅H₁₀N₃⁺, the protonated form of the target compound.

NMR Spectroscopy: The Definitive Structural Map

Expertise & Rationale: NMR spectroscopy provides an unambiguous map of the proton and carbon framework. While 1D spectra (¹H and ¹³C) suggest the structure, 2D correlation experiments (like HMBC) are essential for definitively establishing the substitution pattern on the pyrazole ring, a common challenge as synthesis can yield regioisomers.[12][13]

Experimental Protocol: 1D and 2D NMR

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate spectral width and resolution.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans is required due to the lower natural abundance of ¹³C.

-

2D NMR Acquisition: Perform standard COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) experiments. The HMBC experiment is critical and should be optimized to detect 2-bond and 3-bond correlations (~8 Hz).

Anticipated Spectra & Interpretation

¹H NMR Spectrum:

-

δ ~7.2-7.4 ppm (1H, doublet): Proton at C5. It is a doublet due to coupling with the proton at C4.

-

δ ~6.0-6.2 ppm (1H, doublet): Proton at C4. It is a doublet due to coupling with the proton at C5.

-

δ ~3.8-3.9 ppm (3H, singlet): Protons of the N-methyl group (N-CH₃). It is a singlet as there are no adjacent protons.[6]

-

δ ~3.7-3.8 ppm (2H, singlet): Protons of the methylene group (-CH₂-). It is a singlet as it is adjacent to the NH₂ group, whose protons typically do not cause splitting in standard conditions.

-

δ ~1.5-2.5 ppm (2H, broad singlet): Protons of the primary amine (-NH₂). The chemical shift is variable and the peak is often broad due to quadrupole broadening and chemical exchange.[14]

¹³C NMR Spectrum:

-

δ ~145-155 ppm: C3 (quaternary carbon attached to two nitrogens).

-

δ ~135-140 ppm: C5 (methine carbon).

-

δ ~104-108 ppm: C4 (methine carbon).[6]

-

δ ~40-45 ppm: Methylene carbon (-CH₂-).

-

δ ~38-40 ppm: N-methyl carbon (N-CH₃).

Trustworthiness through 2D NMR: The key to validating the structure and ruling out the 1,5-substituted isomer lies in the HMBC spectrum. The following correlations are definitive:

-

A cross-peak between the N-CH₃ protons (δ ~3.8 ppm) and both C3 and C5 confirms the methyl group is on N1.

-

A cross-peak between the -CH₂- protons (δ ~3.7 ppm) and both C3 and C4 confirms the methanamine group is attached to C3.

| Proton Signal | ¹H δ (ppm) | Multiplicity | Integration | Key HMBC Correlations (to Carbon) |

| H5 | 7.2-7.4 | Doublet (d) | 1H | C3, C4, N-CH₃ |

| H4 | 6.0-6.2 | Doublet (d) | 1H | C3, C5, -CH₂ |

| N-CH₃ | 3.8-3.9 | Singlet (s) | 3H | C3, C5 |

| -CH₂- | 3.7-3.8 | Singlet (s) | 2H | C3, C4, C5 |

| -NH₂ | 1.5-2.5 | Broad Singlet (br s) | 2H | - |

FTIR Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: FTIR spectroscopy is a rapid and effective technique for confirming the presence of specific functional groups. For this molecule, the most characteristic signals will be from the primary amine (N-H stretches and bends) and the pyrazole ring system.[15]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place one drop of the neat liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform ATR correction and baseline correction if necessary.

Anticipated Data & Interpretation

The presence of a primary amine is uniquely identified by two distinct N-H stretching bands.[16][17][18]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3400 - 3250 | N-H Stretch | Primary Amine (-NH₂) | Two distinct bands (asymmetric and symmetric) are characteristic of a primary amine.[17] |

| 3100 - 3000 | C-H Stretch | Pyrazole Ring | Aromatic C-H stretching vibrations. |

| 2950 - 2850 | C-H Stretch | -CH₃, -CH₂- | Aliphatic C-H stretching vibrations. |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | A key bending mode for the -NH₂ group.[17] |

| 1550 - 1450 | C=N, C=C Stretch | Pyrazole Ring | Ring stretching vibrations characteristic of heteroaromatic systems. |

| 1250 - 1020 | C-N Stretch | Aliphatic Amine | Stretching of the C-N single bond.[17] |

Conclusion: A Self-Validating Structural Assignment

The structure of this compound is unambiguously confirmed by the powerful synergy of HRMS, multi-dimensional NMR, and FTIR spectroscopy. HRMS establishes the correct elemental formula, C₅H₉N₃. FTIR confirms the presence of the critical primary amine and pyrazole functional groups. Finally, a complete analysis of ¹H, ¹³C, and HMBC NMR spectra provides an irrefutable map of the molecule's connectivity, crucially differentiating the target compound from its potential regioisomers. This rigorous, multi-faceted approach exemplifies a self-validating system essential for advancing compounds with confidence in research and drug development.[8][19]

References

- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.

- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.

- Taylor & Francis Online. (2026, January 6). The Advancement of Analytical Techniques in Drug Development and Validation.

- Omics International. (2024, February 4). Advances in Analytical Techniques for Drug Discovery and Development.

- PharmiWeb.com. (2021, April 21). Eight Commonly Used Techniques for Drug Analysis.

- ResearchGate. (n.d.). Analytical method validation: A brief review.

- Journal of Drug Delivery and Therapeutics. (2021, February 15). Modern Trends in Analytical Techniques for Method Development and Validation of Pharmaceuticals: A Review.

- YouTube. (2024, December 24). Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry.

- Aragen. (2024, October 15). The Essential Role of Analytical Chemistry in the Pharmaceutical Industry.

- Quality Assistance. (2023, April 13). Analytical Method Validation: are your analytical methods suitable for intended use?.

- Taylor & Francis Online. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives.

- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

- PubChem. (n.d.). (1-Methylpyrazol-3-yl)methanamine | C5H9N3.

- ResearchGate. (2025, August 7). Mass spectrometric study of some pyrazoline derivatives.

- Sigma-Aldrich. (n.d.). This compound | 612511-81-6.

- Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.

- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.

- Chrominfo. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.

- ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra.

- ACS Publications. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.

- ChemicalBook. (n.d.). 1-(1-METHYL-1H-PYRAZOL-3-YL)METHANAMINE.

- SpringerLink. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.

- ChemScene. (n.d.). 37599-58-9 | (1H-pyrazol-3-yl)methanamine.

- Britannica. (n.d.). Heterocyclic compound.

- ResearchGate. (2025, August 6). Synthesis and Characterization of Some New Pyrazole Derivatives.

- Wiley-VCH. (n.d.). 1 The Structure of Heterocyclic Compounds.

- Michigan State University. (n.d.). Heterocyclic Compounds.

- Journal of Chemical Reviews. (2025, February 10). A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies.

- Springer Professional. (n.d.). N-Heterocycles.

- Merck. (n.d.). This compound.

- MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.

- Enamine. (n.d.). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles.

- Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine.

- MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.

- Wiley Online Library. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy.

- Organic Syntheses. (n.d.). Procedure for the Synthesis of 1-Methyl-3,5-diaryl-1H-pyrazoles.

- Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst.

- ChemicalBook. (n.d.). 1-Methylpyrazole(930-36-9) 1H NMR spectrum.

- PubChem. (n.d.). (1-methyl-1h-pyrazol-3-yl)(phenyl)methanamine hydrochloride.

- World Journal of Pharmaceutical Research. (2025, March 25). Chemistry and biological properties of pyrazole derivatives.

Sources

- 1. (1-Methylpyrazol-3-yl)methanamine | C5H9N3 | CID 7019419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Heterocyclic compound | Definition, Examples, Structure, Nomenclature, Types, & Facts | Britannica [britannica.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Heterocyclic Chemistry [www2.chemistry.msu.edu]

- 5. This compound - [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 8. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]

- 9. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. rockymountainlabs.com [rockymountainlabs.com]

- 19. wjarr.com [wjarr.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of (1-methyl-1H-pyrazol-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-methyl-1H-pyrazol-3-yl)methanamine is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyrazole scaffold in numerous biologically active compounds. A thorough and accurate spectroscopic characterization is fundamental for its unambiguous identification, purity assessment, and quality control in synthetic and developmental pipelines. This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized for the structural elucidation of this compound, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document details the theoretical underpinnings, provides field-proven experimental protocols, and offers an in-depth analysis of the expected spectroscopic data. While experimental data for this specific molecule is not widely published, this guide synthesizes data from closely related analogs and predictive models to offer a robust framework for its characterization.

Introduction: The Structural Significance of this compound

The pyrazole ring system is a cornerstone in the design of novel therapeutic agents, exhibiting a wide array of biological activities.[1] The title compound, this compound, incorporates this privileged scaffold along with a primary amine, a key functional group for further chemical modifications and interactions with biological targets. Its molecular formula is C₅H₉N₃, with a molecular weight of 111.15 g/mol .[2] The structural integrity and purity of this molecule are paramount for its application in research and development. Spectroscopic analysis provides the necessary tools for this critical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrazole ring, the N-methyl group, the methylene bridge, and the amine group. The chemical shifts are influenced by the electron-withdrawing and electron-donating effects of the nitrogen atoms in the pyrazole ring and the primary amine.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H5 (pyrazole ring) | ~7.3 | Doublet (d) | 1H |

| H4 (pyrazole ring) | ~6.1 | Doublet (d) | 1H |

| N-CH₃ (methyl) | ~3.8 | Singlet (s) | 3H |

| -CH₂- (methylene) | ~3.7 | Singlet (s) | 2H |

| -NH₂ (amine) | ~1.5 (broad) | Singlet (s) | 2H |

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃.

Causality Behind Predicted Shifts:

-

Aromatic Protons (H4, H5): The protons on the pyrazole ring appear in the aromatic region, with H5 typically downfield from H4 due to its proximity to the electronegative nitrogen at position 1.

-

N-Methyl Protons (N-CH₃): The methyl group attached to the nitrogen atom of the pyrazole ring is expected to have a chemical shift around 3.8 ppm.

-

Methylene Protons (-CH₂-): The methylene protons adjacent to the pyrazole ring and the amine group will appear as a singlet.

-

Amine Protons (-NH₂): The protons of the primary amine group typically appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water. The chemical shift can vary depending on concentration and solvent.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 (pyrazole ring) | ~150 |

| C5 (pyrazole ring) | ~138 |

| C4 (pyrazole ring) | ~104 |

| -CH₂- (methylene) | ~45 |

| N-CH₃ (methyl) | ~39 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃.

Causality Behind Predicted Shifts:

-

Pyrazole Carbons (C3, C4, C5): The carbon atoms of the pyrazole ring resonate in the aromatic region. C3, being attached to two nitrogen atoms, is the most downfield.

-

Methylene Carbon (-CH₂-): The methylene carbon, situated between the pyrazole ring and the amine group, is expected around 45 ppm.

-

N-Methyl Carbon (N-CH₃): The carbon of the N-methyl group will appear in the aliphatic region, typically around 39 ppm.

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures reproducibility and high-quality data.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR:

-

Pulse Sequence: Proton-decoupled single-pulse.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 (due to the lower natural abundance of ¹³C).

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum to determine proton ratios.

-

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Expected IR Absorption Bands

The IR spectrum of this compound will be characterized by absorptions corresponding to the N-H bonds of the primary amine, C-H bonds of the methyl and methylene groups, and the C=N and C=C bonds within the pyrazole ring.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3400-3250 | Medium (two bands for primary amine) |

| C-H Stretch (aromatic) | 3150-3050 | Medium to Weak |

| C-H Stretch (aliphatic) | 2960-2850 | Medium |

| N-H Bend (amine) | 1650-1580 | Medium to Strong |

| C=N and C=C Stretch (pyrazole ring) | 1600-1450 | Medium to Strong |

| C-N Stretch | 1350-1000 | Medium |

Table 3: Key Predicted IR Absorption Bands for this compound.

Interpretation of Key Bands:

-

N-H Stretch: The presence of two distinct bands in the 3400-3250 cm⁻¹ region is a clear indicator of a primary amine (-NH₂).[3]

-

N-H Bend: The bending vibration of the N-H bond in primary amines gives rise to a characteristic absorption around 1650-1580 cm⁻¹.[3]

-

C=N and C=C Stretches: The pyrazole ring will exhibit characteristic stretching vibrations for its double bonds in the 1600-1450 cm⁻¹ range.

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for liquid samples.

Objective: To obtain an IR spectrum to identify the functional groups.

Methodology:

-

Sample Preparation:

-

Place a small drop of neat this compound directly onto the ATR crystal.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.

-

Wavelength Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

-

Data Acquisition and Processing:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation pattern.

Expected Mass Spectrum

For this compound (C₅H₉N₃), the molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would be expected at a mass-to-charge ratio (m/z) of 111. The fragmentation pattern will be dictated by the stability of the resulting carbocations and radical cations.

Predicted Fragmentation:

-

Molecular Ion (M⁺): m/z = 111

-

Loss of NH₂ radical: [M - 16]⁺ = m/z 95

-

Loss of CH₂NH₂ radical (α-cleavage): [M - 30]⁺ = m/z 81 (likely a stable pyrazolyl-methyl cation)

-

Formation of the pyrazolyl cation: m/z 68 or 69 after rearrangement.

Experimental Protocol for Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and analyze the fragmentation pattern.

Methodology:

-

Sample Introduction:

-

Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol, acetonitrile) via direct infusion or through a gas chromatograph (GC-MS).

-

-

Instrument Parameters (Electron Ionization):

-

Ionization Source: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-300.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the major fragment ions and propose fragmentation pathways to support the structure.

-

Integrated Spectroscopic Workflow and Data Visualization

A logical workflow ensures a comprehensive and efficient characterization of this compound.

Caption: Integrated workflow for the spectroscopic characterization.

Conclusion

The spectroscopic characterization of this compound is a critical step in its utilization for research and drug development. This in-depth technical guide provides a comprehensive framework for its analysis using NMR, IR, and MS techniques. By following the detailed protocols and utilizing the predictive data and interpretation guidelines presented, researchers and scientists can confidently identify and assess the purity of this important heterocyclic compound. The integration of these spectroscopic methods provides a self-validating system for structural confirmation, ensuring the integrity of subsequent research.

References

-

PubMed Central. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

MDPI. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Retrieved from [Link]

-

Pre-print server. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Retrieved from [Link]

-

PubChem. (n.d.). (1-Methylpyrazol-3-yl)methanamine. Retrieved from [Link]

-

ResearchGate. (2000). Synthesis and IR and NMR spectroscopic studies of amino derivatives of oxo-, thio-, and selenopyrazole. Crystal and molecular structure of 1-phenyl-3-methyl-4-methylene-( N -8-aminoquinoline)-5-oxopyrazole. Retrieved from [Link]

-

MDPI. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1. Retrieved from [Link]

-

PubMed Central. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]

-

ResearchGate. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-3-aminopyrazole. Retrieved from [Link]

-

Indian Academy of Sciences. (2022). Reinvestigating the synthesis of key intermediates in the preparation of zolazepam—I: (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Amino-1-methyl-1H-pyrazole. Retrieved from [Link]

-

PubChemLite. (n.d.). (1-methyl-1h-pyrazol-3-yl)(phenyl)methanamine hydrochloride. Retrieved from [Link]

-

PubChemLite. (n.d.). (1-methyl-3-phenyl-1h-pyrazol-5-yl)methanamine. Retrieved from [Link]

-

PubMed. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole-Pyrazole-Piperazine Chalcone. Retrieved from [Link]

-

PubMed. (2008). Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. Retrieved from [Link]

Sources

An In-depth Technical Guide to the NMR Analysis of (1-methyl-1H-pyrazol-3-yl)methanamine

Introduction: The Structural Imperative

In the landscape of drug discovery and development, pyrazole derivatives are of paramount importance due to their wide-ranging biological activities. (1-methyl-1H-pyrazol-3-yl)methanamine serves as a key building block, a versatile synthon whose precise structural integrity is non-negotiable for the successful synthesis of targeted therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the unambiguous structural elucidation and purity assessment of such molecules.

This guide provides a comprehensive, field-proven framework for the complete NMR analysis of this compound. Moving beyond a mere recitation of data, we will delve into the causality behind experimental choices, establish self-validating protocols, and ground our findings in authoritative spectroscopic principles. This document is designed for researchers, scientists, and drug development professionals who require not just data, but a deep and actionable understanding of molecular structure.

Part 1: The Foundation - Strategic Sample Preparation

The quality of an NMR spectrum is fundamentally dictated by the quality of the sample. A meticulously prepared sample is the first step in a self-validating system, as it eliminates artifacts and ensures data reproducibility.

Causality of Solvent Selection

The choice of a deuterated solvent is critical. Its primary function is to provide a deuterium signal for the spectrometer's field-frequency lock system, but it also solubilizes the analyte and its chemical properties can profoundly influence the resulting spectrum.[1]

-

Chloroform-d (CDCl₃): A common choice for its excellent solubilizing power for many organic molecules. However, the amine (-NH₂) protons of the analyte may undergo rapid chemical exchange, potentially leading to a broad, indistinct signal.[2][3] Residual water in CDCl₃ can also exchange with the amine protons, further complicating the spectrum.[4]

-

Dimethyl Sulfoxide-d₆ (DMSO-d₆): An outstanding choice for this specific analyte. DMSO-d₆ is a hydrogen bond acceptor, which slows down the exchange rate of the N-H protons.[4] This results in sharper -NH₂ signals, often allowing for the observation of coupling to adjacent protons.

-

Deuterium Oxide (D₂O): While not a primary solvent due to potential solubility issues, adding a drop of D₂O to a sample in DMSO-d₆ is a powerful diagnostic technique. The labile -NH₂ protons will exchange with deuterium, causing their signal to disappear from the ¹H NMR spectrum, definitively confirming their identity.[5]

For this guide, DMSO-d₆ is the recommended solvent to maximize the observable information from the amine functionality.

Protocol 1: Sample Preparation for NMR Analysis

-

Material Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for a comprehensive suite of experiments including ¹³C and 2D NMR.[1][6] The higher concentration for ¹³C NMR is necessary due to the low natural abundance (1.1%) of the ¹³C isotope.[7]

-

Dissolution: Place the sample in a clean, dry vial. Add approximately 0.6-0.7 mL of DMSO-d₆.[7][8] Vortex the vial until the sample is fully dissolved. A homogeneous solution is crucial for achieving sharp, well-resolved NMR signals.[6][7]

-

Filtration and Transfer: If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[6][9] Solid impurities will degrade the magnetic field homogeneity, leading to poor spectral resolution.

-

Internal Standard (Optional): Tetramethylsilane (TMS) is the standard reference (δ = 0.00 ppm).[2][3] It is often added by the solvent manufacturer. If not present, a small, known amount can be added, but care must be taken to ensure it does not react with the sample.

-

Labeling: Clearly label the NMR tube with the sample identity and solvent.

Part 2: 1D NMR Analysis - The Initial Structural Blueprint

One-dimensional NMR spectra provide the initial, essential overview of the molecular structure, revealing the number and type of different chemical environments for protons and carbons.

¹H NMR Spectrum: Proton Environments

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their relative numbers (integration), and their proximity to other protons (spin-spin coupling).[10][11]

Predicted ¹H NMR Data for this compound in DMSO-d₆

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Key Couplings |

| H5 (pyrazole) | ~7.5 - 7.7 | Doublet (d) | 1H | Located adjacent to the electron-withdrawing N1, this proton is expected to be the most downfield of the ring protons. It will be coupled to H4. Expected coupling constant: ³J(H5-H4) ≈ 2-3 Hz.[12] |

| H4 (pyrazole) | ~6.0 - 6.2 | Doublet (d) | 1H | Situated between two carbon atoms, H4 is expected to be significantly upfield compared to H5. It will be coupled to H5. Expected coupling constant: ³J(H4-H5) ≈ 2-3 Hz.[12] |

| N-CH₃ (methyl) | ~3.7 - 3.9 | Singlet (s) | 3H | The methyl group is attached to a nitrogen atom within an aromatic ring, leading to a downfield shift compared to a typical aliphatic methyl group. As there are no adjacent protons, it appears as a singlet.[13] |

| C-CH₂-N (methylene) | ~3.6 - 3.8 | Singlet (s) or Triplet (t) | 2H | These protons are attached to a carbon adjacent to both the pyrazole ring and the amine nitrogen, resulting in a downfield shift. In DMSO-d₆, coupling to the -NH₂ protons may be observed, resulting in a triplet. In CDCl₃ or with water present, this signal would likely be a singlet due to rapid proton exchange.[5] |

| -NH₂ (amine) | ~1.5 - 3.0 (broad) | Broad Singlet (br s) or Triplet (t) | 2H | The chemical shift of amine protons is highly variable and dependent on concentration, temperature, and solvent.[5] In DMSO-d₆, the signal is typically sharper than in CDCl₃. If coupling to the adjacent methylene group is resolved, it would appear as a triplet. The broadness is due to quadrupolar effects from the ¹⁴N nucleus and chemical exchange. This signal will disappear upon addition of D₂O. |

¹³C NMR Spectrum: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.[3]

Predicted ¹³C NMR Data for this compound

| Assignment | Predicted δ (ppm) | Rationale |

| C3 (pyrazole) | ~148 - 155 | This is a quaternary carbon attached to two nitrogen atoms (within the ring system) and the methanamine group. It is expected to be the most downfield carbon of the pyrazole ring.[14][15] |

| C5 (pyrazole) | ~138 - 142 | Attached to the N-methylated nitrogen, this carbon is also significantly downfield.[16] |

| C4 (pyrazole) | ~103 - 107 | This carbon is the least affected by the nitrogen atoms in the ring and is expected to be the most upfield of the ring carbons.[14][17] |

| C-CH₂-N (methylene) | ~35 - 45 | An sp³ hybridized carbon attached to an sp² ring system and a nitrogen atom. Its chemical shift is characteristic of an aminomethyl group.[5] |

| N-CH₃ (methyl) | ~38 - 42 | The N-methyl carbon signal is typically found in this region.[16] |

Part 3: 2D NMR Analysis - Unambiguous Structural Confirmation

While 1D NMR provides a foundational sketch, 2D NMR techniques are essential for definitively connecting the atoms and confirming the proposed structure. They are the cornerstone of a self-validating analytical system.

Experimental Workflow for Structural Elucidation

Caption: Standard NMR workflow for small molecule structure elucidation.

¹H-¹H COSY: Mapping Proton Neighbors

The Correlation Spectroscopy (COSY) experiment identifies protons that are spin-coupled to each other, typically over two or three bonds.

-

Expected Key Correlation: A cross-peak will definitively connect the H4 and H5 protons of the pyrazole ring, confirming their adjacency.

-

Potential Correlation: If N-H coupling is resolved in DMSO-d₆, a cross-peak between the -CH₂- and -NH₂ protons would be observed.

¹H-¹³C HSQC: Direct Proton-Carbon Assignment

The Heteronuclear Single Quantum Coherence (HSQC) experiment generates a correlation peak for each carbon atom that is directly bonded to one or more protons. This is the most reliable method for assigning protonated carbons.

-

Expected Correlations:

-

H5 signal will correlate with the C5 signal.

-

H4 signal will correlate with the C4 signal.

-

N-CH₃ proton signal will correlate with the N-CH₃ carbon signal.

-

-CH₂- proton signal will correlate with the -CH₂- carbon signal.

-

¹H-¹³C HMBC: Assembling the Molecular Jigsaw

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the complete carbon framework. It reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH).[18][19][20] This allows for the connection of different spin systems and the assignment of non-protonated (quaternary) carbons.

Key HMBC Correlations for Structural Validation:

// Define the molecule structure using nodes mol [label=<

H₃C N

C

CH₂

NH₂

|

|

|

H

C

N

C

|

H

>];// Define invisible nodes for arrow origins/destinations node [width=0.1, height=0.1, fixedsize=true]; N_CH3_H [pos="2.0,3.1!"]; C5_C [pos="3.9,3.1!"]; C3_C [pos="5.5,3.1!"]; CH2_H [pos="6.9,3.1!"]; H5_H [pos="0.5,1.5!"]; C4_C [pos="2.7,1.5!"];

// Draw arrows // From N-CH3 protons N_CH3_H -> C5_C [label="³J", fontcolor="#4285F4", color="#4285F4"]; N_CH3_H -> C3_C [label="³J", fontcolor="#4285F4", color="#4285F4"];

// From CH2 protons CH2_H -> C3_C [label="²J", fontcolor="#34A853", color="#34A853"]; CH2_H -> C4_C [label="³J", fontcolor="#34A853", color="#34A853"];

// From H5 proton H5_H -> C3_C [label="³J", fontcolor="#FBBC05", color="#FBBC05"]; H5_H -> C4_C [label="²J", fontcolor="#FBBC05", color="#FBBC05"]; } Caption: Key expected HMBC correlations for structural confirmation.

-

N-CH₃ Protons → C3 & C5: The singlet from the N-methyl protons will show correlations to both the C5 carbon (a three-bond coupling, ³J) and the quaternary C3 carbon (a three-bond coupling, ³J). This definitively places the methyl group on N1.

-

-CH₂- Protons → C3 & C4: The methylene protons will show a strong correlation to the quaternary C3 (a two-bond coupling, ²J) and a weaker correlation to C4 (a three-bond coupling, ³J). This confirms the attachment of the methanamine group at the C3 position.

-

H5 Proton → C3 & C4: The H5 proton will show correlations to the C4 carbon (²J) and the quaternary C3 carbon (³J), locking in the structure of the pyrazole ring.

Part 4: Experimental Protocols

These protocols are designed for a modern NMR spectrometer. Specific parameters may need optimization based on the instrument and sample concentration.

Protocol 2: 1D NMR Acquisition

-

¹H NMR:

-

Insert the prepared sample into the spectrometer.

-

Lock onto the DMSO-d₆ signal and shim the magnetic field for optimal homogeneity.

-

Acquire the spectrum using a standard pulse sequence (e.g., 'zg30').

-

Set a spectral width of ~16 ppm, centered at ~8 ppm.

-

Acquire 16-32 scans with a relaxation delay (d1) of 2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum by setting the residual DMSO solvent peak to 2.50 ppm.

-

Integrate all signals.

-

-

¹³C{¹H} NMR:

-

Use the same locked and shimmed sample.

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Set a spectral width of ~240 ppm, centered at ~120 ppm.

-

Acquire 1024-4096 scans (or more, depending on concentration) with a relaxation delay (d1) of 2 seconds.

-

Process and calibrate the spectrum by setting the DMSO-d₆ carbon signal to 39.52 ppm.

-

Protocol 3: 2D NMR Acquisition

-

General: Use standard, gradient-selected (gs) pulse programs available in the spectrometer's software library (e.g., 'gscosy', 'gshsqc', 'gshmbc').

-

COSY: Acquire a 2048 x 512 data matrix over the full proton spectral width. Process using a sine-bell window function in both dimensions.

-

HSQC: Optimize the spectral widths in both the ¹H and ¹³C dimensions to cover all relevant signals. Use a coupling constant (¹J_CH) of 145 Hz.

-

HMBC: Use the same spectral widths as the HSQC. Optimize the long-range coupling delay for an average J-coupling of 8 Hz. This value is effective for detecting most two- and three-bond correlations. [18]

Conclusion

By systematically applying this integrated workflow of meticulous sample preparation, 1D spectral analysis, and definitive 2D correlation experiments, a complete and unambiguous structural assignment of this compound can be achieved with the highest degree of scientific confidence. The strategic use of COSY, HSQC, and particularly HMBC, creates a self-validating dataset that confirms every atomic connection, ensuring the absolute structural integrity of this vital chemical building block.

References

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. Retrieved from [Link]

-

Fukushima, K. (1989). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society of Japan, Chemistry and Industrial Chemistry, (10), 1735–1739. Retrieved from [Link]

-

Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

-

Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Request PDF. Retrieved from [Link]

-

ResearchGate. (2014). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]

-